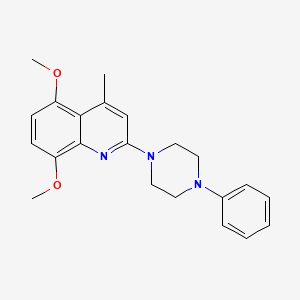
1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer mitochondrial membrane. It has become a topic of interest in the field of medicinal chemistry due to its potential applications in the treatment of various diseases, including neurodegenerative disorders, cancer, and inflammation. In
作用机制
1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide binds to the TSPO, which is involved in the regulation of mitochondrial function, apoptosis, and inflammation. The binding of 1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide to TSPO has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt pathway, the NF-κB pathway, and the MAPK pathway. This modulation leads to the activation of anti-inflammatory and antioxidant pathways, as well as the inhibition of pro-inflammatory pathways.
Biochemical and Physiological Effects:
1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in animal models. In the brain, 1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to increase the expression of antioxidant enzymes, decrease the production of reactive oxygen species, and reduce the activation of microglia and astrocytes. In cancer cells, 1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In animal models of inflammation, 1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to decrease the production of pro-inflammatory cytokines, reduce tissue damage, and improve survival.
实验室实验的优点和局限性
One advantage of using 1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide in lab experiments is its selectivity for the TSPO, which allows for specific modulation of mitochondrial function and inflammation. Additionally, 1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to have low toxicity and good pharmacokinetic properties in animal models. However, one limitation of using 1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide is its relatively high cost compared to other TSPO ligands. Additionally, the effects of 1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide may vary depending on the animal model and disease state, which may limit its generalizability to human diseases.
未来方向
There are several future directions for the research of 1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide. One direction is the investigation of its potential applications in the treatment of other diseases, such as autoimmune disorders, metabolic disorders, and cardiovascular diseases. Another direction is the development of novel TSPO ligands with improved selectivity and efficacy. Additionally, the use of 1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide in combination with other drugs or therapies may enhance its therapeutic effects and reduce its limitations. Finally, the translation of 1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide research to clinical trials in humans may provide valuable insights into its safety and efficacy for the treatment of various diseases.
合成方法
The synthesis of 1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide involves the reaction of 3-acetylpyridine with piperidine-4-carboxylic acid in the presence of 1,1-dimethyl-3-oxo-butane to yield the intermediate 1-(3-acetylpyridin-4-yl)-4-piperidinecarboxylic acid. This intermediate is then reacted with 3,3-dimethylbutanoyl chloride to give the final product, 1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide.
科学研究应用
1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide has been extensively studied for its potential applications in the treatment of various diseases. In the field of neurodegenerative disorders, 1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In cancer research, 1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide has been investigated for its ability to inhibit tumor growth and metastasis in animal models of breast cancer, lung cancer, and glioblastoma. Additionally, 1-(3,3-dimethylbutanoyl)-N-3-pyridinyl-4-piperidinecarboxamide has been studied for its anti-inflammatory effects in animal models of colitis, arthritis, and sepsis.
属性
IUPAC Name |
1-(3,3-dimethylbutanoyl)-N-pyridin-3-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-17(2,3)11-15(21)20-9-6-13(7-10-20)16(22)19-14-5-4-8-18-12-14/h4-5,8,12-13H,6-7,9-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVFNDGBURIAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-methyl-1H-indol-3-yl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5985761.png)
![3-(1,3-benzodioxol-5-yl)-2-imino-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5985762.png)
![2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5985774.png)


![6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B5985801.png)
![N-(1-{1-[2-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5985808.png)
![N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B5985815.png)
![2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5985822.png)
![4-[2-(4-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B5985826.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5985832.png)
![2-(4-ethoxybenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5985840.png)
![4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5985847.png)
![2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5985858.png)